molecular formula C16H15N3O3S B2938125 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide CAS No. 1021206-54-1

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2938125
CAS No.: 1021206-54-1
M. Wt: 329.37
InChI Key: KSQFERXMKFZBJW-UHFFFAOYSA-N
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Description

The compound N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a complex chemical entity with potential applications across various scientific disciplines. This compound consists of a pyridazinone core connected via an ethyl linker to a naphthalene sulfonamide group. These structural elements confer unique chemical and biological properties that make the compound an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide generally involves several steps:

  • Formation of Pyridazinone Core: : Typically achieved through the cyclization of a suitable precursor.

  • Ethylation: : Introduction of the ethyl linker via alkylation reactions using reagents like ethyl bromide.

  • Sulfonamide Formation: : Coupling of the resulting intermediate with naphthalene-2-sulfonyl chloride under basic conditions, often using a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production process is often scaled up using flow chemistry techniques and optimized for higher yields and purity. Large-scale synthesis may involve solvent-free reactions and continuous flow reactors to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are targeted to form oxidized products.

  • Reduction: : Reduction reactions can modify the sulfonamide group, affecting the compound’s properties.

  • Substitution: : N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can undergo electrophilic and nucleophilic substitutions, altering its chemical structure.

Common Reagents and Conditions

  • Oxidizing Agents: : For oxidation, agents like hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : For reduction, agents like lithium aluminum hydride.

  • Substitution Conditions: : Often involve acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific functional group targeted, resulting in derivatives that retain the core structure while exhibiting altered reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound is valuable for studying reaction mechanisms and developing novel synthetic pathways due to its complex structure and reactivity.

Biology

In biological research, it serves as a molecular probe for investigating enzyme activity and protein-ligand interactions.

Medicine

Potential medical applications include its use as a pharmacophore in drug design, targeting specific pathways involved in diseases like cancer or inflammation.

Industry

Industrially, it may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which leads to changes in cellular pathways. These interactions depend on the compound's ability to mimic or inhibit natural substrates or ligands, affecting the biological system's behavior.

Comparison with Similar Compounds

Similar compounds include:

  • Naphthalene-2-sulfonyl derivatives: : Sharing the sulfonamide group, these compounds may exhibit similar chemical reactivity but differ in biological activity.

  • Pyridazinone analogs: : Varying the substituents on the pyridazinone core alters the compound’s properties, making direct comparisons valuable for structure-activity relationship studies.

By highlighting its unique combination of structural features, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide stands out in both reactivity and application potential.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-16-6-3-9-17-19(16)11-10-18-23(21,22)15-8-7-13-4-1-2-5-14(13)12-15/h1-9,12,18H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQFERXMKFZBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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